molecular formula C16H29ClN2O4 B14896091 (3S,4R,5R)-Ethyl 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate Hydrochloride (Oseltamivir Impurity pound(c)

(3S,4R,5R)-Ethyl 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate Hydrochloride (Oseltamivir Impurity pound(c)

Cat. No.: B14896091
M. Wt: 348.9 g/mol
InChI Key: OHEGLAHLLCJYPX-USAYTKQKSA-N
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Description

Ethyl (3S,4R,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by its unique cyclohexene structure, which is functionalized with acetamido, amino, and pentan-3-yloxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4R,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the acetamido group: This step involves the acylation of the amino group on the cyclohexene ring using acetic anhydride.

    Etherification: The pentan-3-yloxy group is introduced via an etherification reaction using an appropriate alkyl halide and a base.

    Esterification: The ethyl ester is formed through the reaction of the carboxylic acid group with ethanol in the presence of an acid catalyst.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4R,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino and acetamido groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The cyclohexene ring can be reduced to a cyclohexane ring under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxo derivatives of the amino and acetamido groups.

    Reduction: Cyclohexane derivatives.

    Substitution: Various alkylated or acylated derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.

    Biology: The compound can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Ethyl (3S,4R,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The acetamido and amino groups can form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The compound may also interact with enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3S,4R,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of acetamido, amino, and pentan-3-yloxy groups on a cyclohexene ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H29ClN2O4

Molecular Weight

348.9 g/mol

IUPAC Name

ethyl (3S,4R,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15-;/m1./s1

InChI Key

OHEGLAHLLCJYPX-USAYTKQKSA-N

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@H]([C@H]1NC(=O)C)N)C(=O)OCC.Cl

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl

Origin of Product

United States

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